3-(1-Isocyanatoethyl)-2,5-dimethylfuran
Overview
Description
3-(1-Isocyanatoethyl)-2,5-dimethylfuran is an organic compound that belongs to the class of isocyanates. Isocyanates are known for their reactivity and are widely used in the production of polyurethanes, which are essential materials in various industries. The compound’s structure features a furan ring substituted with an isocyanatoethyl group and two methyl groups, making it a unique derivative of furan.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isocyanatoethyl)-2,5-dimethylfuran typically involves the reaction of 2,5-dimethylfuran with an appropriate isocyanate precursor. One common method is the reaction of 2,5-dimethylfuran with 1-chloro-2-isocyanatoethane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the isocyanate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise temperature control, and efficient purification methods to ensure high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Isocyanatoethyl)-2,5-dimethylfuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate group under mild conditions to form ureas or carbamates.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives of the original compound.
Substitution: Ureas or carbamates, depending on the nucleophile used.
Scientific Research Applications
3-(1-Isocyanatoethyl)-2,5-dimethylfuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules through isocyanate chemistry, enabling the study of protein interactions and functions.
Industry: Used in the production of polyurethanes, which are essential materials in the manufacture of foams, coatings, adhesives, and elastomers.
Mechanism of Action
The mechanism of action of 3-(1-Isocyanatoethyl)-2,5-dimethylfuran primarily involves the reactivity of the isocyanate group. Isocyanates are highly reactive towards nucleophiles, such as amines and alcohols, forming stable urea or carbamate linkages. This reactivity is exploited in various applications, including polymer chemistry and bioconjugation techniques. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
1-Isocyanatoethylbenzene: Similar in structure but with a benzene ring instead of a furan ring.
2,5-Dimethylfuran: Lacks the isocyanatoethyl group, making it less reactive in certain chemical reactions.
1-Isocyanato-2-methylfuran: Similar but with a different substitution pattern on the furan ring.
Uniqueness
3-(1-Isocyanatoethyl)-2,5-dimethylfuran is unique due to the presence of both the isocyanatoethyl group and the furan ring. This combination imparts specific reactivity and properties that are not found in other similar compounds. The furan ring provides aromatic stability, while the isocyanatoethyl group offers high reactivity towards nucleophiles, making it a versatile compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
3-(1-isocyanatoethyl)-2,5-dimethylfuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-9(8(3)12-6)7(2)10-5-11/h4,7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUANKOTZLSCIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(C)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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